molecular formula C5H2BrClN2O2 B1423410 5-Bromo-2-chloro-4-nitropyridine CAS No. 1082041-27-7

5-Bromo-2-chloro-4-nitropyridine

Cat. No.: B1423410
CAS No.: 1082041-27-7
M. Wt: 237.44 g/mol
InChI Key: WXOVZVORCQADFC-UHFFFAOYSA-N
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Description

“2-Chloro-4-nitro-5-bromopyridine” is a type of substituted pyridine . Pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . They are used as intermediates in the pharmaceutical industry and in the synthesis of novel halopyridinylboronic acids and esters .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular formula of “2-Chloro-4-nitro-5-bromopyridine” is C5H2BrClN2O2 . The average mass is 237.439 Da and the monoisotopic mass is 235.898804 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-nitro-5-bromopyridine” include a density of 1.9±0.1 g/cm³, boiling point of 257.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 47.5±3.0 kJ/mol . It also has a flash point of 109.6±25.9 °C, index of refraction of 1.627, molar refractivity of 43.5±0.3 cm³, and a molar volume of 122.6±3.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-5-bromopyridine, a close relative of 2-Chloro-4-nitro-5-bromopyridine, has been utilized as a versatile scaffold for the synthesis of pyridine-based derivatives. Its immobilization on polystyrene through a traceless silicon linker at the C-4 position has demonstrated its efficiency in selective reactions with polar and transition organometallic reagents. This process facilitates the creation of extensive libraries of synthons and chromophores, highlighting its significance in the development of novel compounds and materials (Pierrat, Gros, & Fort, 2005).

Kinetic Studies

The kinetics of nucleophilic substitutions at the pyridine ring, specifically the reactions of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with amines like piperidine and morpholine, have been meticulously studied. These studies provide insights into the steric and electronic factors influencing the reactivity of halogenated nitropyridines in different solvents, contributing valuable information to the field of reaction kinetics and mechanism elucidation (Hamed, 1997).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, 4-nitro-6-bromo-2,2′-bipyridines, closely related to 2-Chloro-4-nitro-5-bromopyridine, have been synthesized and used to create both homoleptic and heteroleptic complexes with metals such as iron(II) and ruthenium(II). These complexes have been studied for their chemical and electrochemical properties, contributing to the understanding of their potential applications in various fields, including catalysis, electronic materials, and more (Fallahpour, Neuburger, & Zehnder, 1999).

Properties

IUPAC Name

5-bromo-2-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVZVORCQADFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303103
Record name 5-Bromo-2-chloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-27-7
Record name 5-Bromo-2-chloro-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-nitropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID501303103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-4-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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